molecular formula C21H13F3N2OS B2369003 N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 477569-70-3

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2369003
CAS No.: 477569-70-3
M. Wt: 398.4
InChI Key: QQRGHJHPFKBGQA-UHFFFAOYSA-N
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Description

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide is a heterocyclic compound featuring a benzothiazole core linked to a phenyl ring, which is further substituted with a trifluoromethylbenzamide group. This structure combines a rigid aromatic benzothiazole system with the electron-withdrawing trifluoromethyl (-CF₃) group, enhancing metabolic stability and influencing binding interactions in biological systems. The benzothiazole moiety is critical for bioactivity, as seen in related compounds targeting enzymes, receptors, and viral proteins .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F3N2OS/c22-21(23,24)14-7-5-6-13(12-14)19(27)25-16-9-2-1-8-15(16)20-26-17-10-3-4-11-18(17)28-20/h1-12H,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRGHJHPFKBGQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide typically involves the reaction of 2-aminobenzothiazole with an appropriate benzoyl chloride derivative. One common method involves the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethylformamide (DMF) solvent. This reaction proceeds under mild conditions and yields the desired product in high purity .

Chemical Reactions Analysis

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. For example, in antibacterial applications, the compound can inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In cancer treatment, it may act by inhibiting key enzymes or signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Variations

Compound Name Substituents on Benzamide/Benzothiazole Key Features Reference
N-({(1,3-Benzo[d]thiazol-2-ylcarbamothioyl)-substituted benzamides (3a–g) 2/4-Substituted benzamides Thiourea linkage; varied substituents
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(aryl)acetamides (EP 3 348 550A1) 2-Arylacetamide + 6-CF₃-benzothiazole Acetamide linker; CF₃ at position 6
3-(2-(Cyclopropylamino)quinazolin-6-yl)-4-methyl-N-(3-CF₃-phenyl)benzamide (16) Quinazoline-CF₃-benzamide hybrid Quinazoline core; CF₃-phenyl group
N-(1,3-Benzothiazol-2-yl)-N-(3-chlorophenyl)-4-(imidazol-1-yl)-3-nitrobenzamide Nitro + imidazole substituents Dual aryl groups; nitro functionality

Key Observations :

  • Trifluoromethyl Group Impact : The -CF₃ group in the target compound and derivatives enhances lipophilicity and metabolic stability compared to nitro () or methyl groups ().
  • Linker Flexibility : The acetamide linker in compounds may improve conformational flexibility versus the rigid benzamide-phenyl linkage in the target compound.

Bioactivity and Computational Predictions

Table 3: Bioactivity Profiles of Analogues

Compound Bioactivity Target (Predicted/Experimental) Key Findings Reference
N-(Benzothiazol-2-yl) derivatives () GPCR ligands, kinase inhibitors High bioactivity scores for enzyme inhibition
SARS-CoV-2 screening compound () Viral protease inhibition IC₅₀ < 1 µM in luciferase assays
Quinazoline-benzamide hybrid () Kinase inhibition (hypothesized) Moderate cytotoxicity in cellular models

Activity Trends :

  • The trifluoromethyl group in the target compound may enhance target binding via hydrophobic interactions, as seen in ’s antiviral candidates.
  • Thiourea-linked benzothiazoles () show broad enzyme inhibition, suggesting the target compound’s benzamide linkage could be optimized for selectivity.

Physicochemical and Crystallographic Properties

  • Crystal Packing : Analogues like (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide () exhibit planar benzothiazole systems with bond angles (e.g., C3–C2–N1 = 123.2°) favoring π-π stacking .
  • Solubility : Methoxy or fluoro substituents () improve aqueous solubility compared to the target compound’s -CF₃ group, which increases lipophilicity (ClogP ~4.5 estimated).

Biological Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in therapeutic applications.

Chemical Structure and Synthesis

The compound can be represented by the molecular formula C15H12F3N2OSC_{15}H_{12}F_3N_2OS. It features a benzothiazole moiety, which is a fused ring system that contributes to its biological activity. The trifluoromethyl group enhances the compound's lipophilicity and stability, making it a subject of interest for further studies.

The synthesis typically involves the reaction of 2-(aminophenyl)-3-(trifluoromethyl)benzoic acid with 2-thiobenzothiazole under specific conditions using coupling reagents. This multi-step process ensures the formation of the desired amide linkage, which is crucial for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit specific tyrosine kinases , which are critical in cell signaling pathways associated with cancer cell proliferation. This inhibition leads to reduced cell growth and induction of apoptosis in various cancer cell lines.

In vitro studies have demonstrated that this compound can effectively reduce viability in several cancer types, including ovarian and breast cancers. For instance, it was observed to have IC50 values in the low micromolar range against these cancer cells, indicating potent anticancer effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that variations in substituents on the benzothiazole and phenyl rings significantly affect biological activity. For example, modifications to the trifluoromethyl group can enhance or diminish enzyme inhibition potency. In SAR evaluations of similar compounds, it was found that the trifluoromethyl group is well tolerated by targeted enzymes when placed at ortho or para positions on aromatic rings .

Case Studies and Research Findings

Several studies have documented the biological evaluation of compounds related to this compound:

  • Inhibition of Soluble Epoxide Hydrolase (sEH) : A study highlighted that benzothiazole derivatives could serve as dual inhibitors of sEH and FAAH (fatty acid amide hydrolase), showcasing their potential in pain relief and anti-inflammatory applications .
  • Antitubercular Activity : Related benzothiazole compounds have shown moderate to good antitubercular activity against Mycobacterium tuberculosis, indicating a broader spectrum of potential therapeutic applications beyond oncology .

Comparative Analysis

Compound NameStructural FeaturesUnique Properties
This compoundBenzothiazole moiety with trifluoromethyl groupEnhanced stability and lipophilicity
N-(1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamideDimethylsulfamoyl groupDifferent functional group affecting solubility
N-(1,3-benzothiazol-2-yl)-2-phenylacetamideLacks trifluoromethyl groupLower stability compared to trifluoromethyl analogs

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